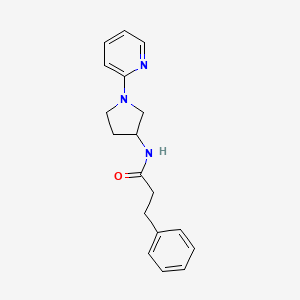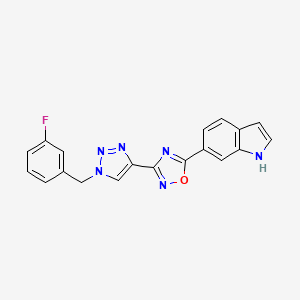
Methyl 4-ethylmorpholine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Methyl 4-ethylmorpholine-2-carboxylate serves as a versatile building block in synthetic chemistry, demonstrating its utility in a range of chemical reactions and syntheses. For instance, its involvement in [4 + 2] annulation reactions with N-tosylimines under the catalysis of organic phosphines leads to the formation of highly functionalized tetrahydropyridines. These reactions exhibit complete regioselectivity and high yields, showcasing the compound's role in synthesizing complex nitrogen-containing cycles, which are prevalent in many pharmaceuticals and organic materials (Zhu, Lan, & Kwon, 2003).
Furthermore, methyl 4-ethylmorpholine-2-carboxylate and its derivatives have been synthesized through rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion, indicating its potential as a precursor for bioactive compounds. This synthesis route opens avenues for the development of novel pharmaceuticals, emphasizing the compound's importance in medicinal chemistry (Trstenjak, Ilaš, & Kikelj, 2013).
Corrosion Inhibition
In the field of materials science, derivatives of methyl 4-ethylmorpholine-2-carboxylate have been explored as corrosion inhibitors for mild steel, particularly in industrial applications such as the pickling process. This research highlights the compound's ability to form protective adsorbed films on metal surfaces, significantly reducing corrosion rates and demonstrating the potential of these derivatives in extending the lifespan of metal-based infrastructure (Dohare, Ansari, Quraishi, & Obot, 2017).
Biological and Enzymatic Studies
Additionally, the compound has found applications in biological studies. For example, sulfonamide derived esters of methyl 4-ethylmorpholine-2-carboxylate have been evaluated for their antiradical, antimicrobial, and enzyme inhibition activities. These studies contribute to our understanding of the compound's potential therapeutic effects and its role in developing new treatments for various conditions (Danish et al., 2019).
Advanced Materials and Polymer Science
In the realm of polymer science, the compound's derivatives are instrumental in the atom transfer radical polymerization (ATRP) of methyl methacrylate in water-borne systems, showcasing its utility in creating polymers with controlled architectures. This process is crucial for developing advanced materials with tailored properties for specific applications, ranging from biomedical devices to coatings (Jousset, Qiu, Matyjaszewski, & Granel, 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-ethylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-9-4-5-12-7(6-9)8(10)11-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYYACFZTKFMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethylmorpholine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2762845.png)
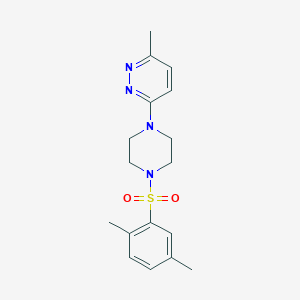
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide](/img/structure/B2762847.png)
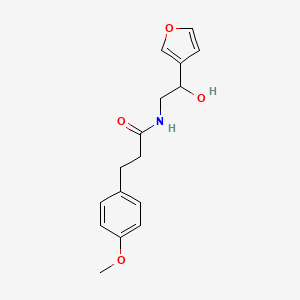
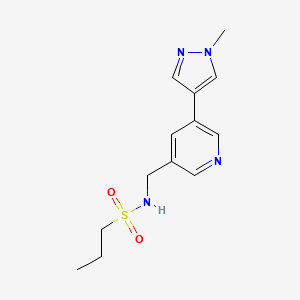

![N-(1-cyanocyclohexyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2762855.png)
![N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2762856.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2762858.png)
![4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate](/img/structure/B2762862.png)
![5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2762864.png)
